molecular formula C9H16O B147523 Non-2-yn-1-ol CAS No. 5921-73-3

Non-2-yn-1-ol

Cat. No.: B147523
CAS No.: 5921-73-3
M. Wt: 140.22 g/mol
InChI Key: XERDOEKKHDALKJ-UHFFFAOYSA-N
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Description

Non-2-yn-1-ol, also known as 2-Nonyn-1-ol, is an organic compound with the molecular formula C₉H₁₆O. It is a member of the alkynol family, characterized by the presence of both an alkyne (triple bond) and an alcohol (hydroxyl group) functional group. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Non-2-yn-1-ol can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with a suitable alkyl halide under basic conditions. For instance, the reaction of propargyl alcohol with 1-bromoheptane in the presence of a strong base like sodium hydride can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-nonynal, an aldehyde derivative. This process is carried out under controlled conditions using a suitable catalyst, such as palladium on carbon, to selectively reduce the aldehyde group to an alcohol while preserving the alkyne functionality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The alkyne group in this compound can be reduced to an alkene or alkane using hydrogenation catalysts like palladium or platinum.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

    Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products Formed:

    Oxidation: 2-Nonynal, 2-Nonynoic acid

    Reduction: 2-Nonen-1-ol, Nonan-1-ol

    Substitution: 2-Nonynyl chloride, 2-Nonynyl bromide

Scientific Research Applications

Non-2-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural products.

    Biology: this compound is employed in studies involving enzyme inhibition and protein modification due to its reactive alkyne group.

    Medicine: Research into potential therapeutic applications includes its use as a building block for drug development, particularly in the synthesis of bioactive compounds.

    Industry: It serves as a precursor in the manufacture of specialty chemicals, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Non-2-yn-1-ol is largely dependent on its functional groups. The alkyne group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles. The hydroxyl group can engage in hydrogen bonding and nucleophilic substitution reactions. These interactions enable this compound to modify biological molecules and participate in various chemical transformations.

Comparison with Similar Compounds

    Propargyl alcohol (Prop-2-yn-1-ol): Similar structure with a shorter carbon chain.

    2-Butyn-1-ol: Another alkynol with a shorter carbon chain.

    2-Octyn-1-ol: Similar structure with one less carbon atom.

Uniqueness: Non-2-yn-1-ol is unique due to its longer carbon chain, which imparts different physical properties such as boiling point and solubility. Its reactivity is also influenced by the length of the carbon chain, making it suitable for specific synthetic applications that shorter-chain alkynols may not be able to achieve.

Properties

IUPAC Name

non-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERDOEKKHDALKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207956
Record name Non-2-yn-1-ol
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5921-73-3
Record name 2-Nonyn-1-ol
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URL https://commonchemistry.cas.org/detail?cas_rn=5921-73-3
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Record name Non-2-yn-1-ol
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Record name Non-2-yn-1-ol
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Record name Non-2-yn-1-ol
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Synthesis routes and methods

Procedure details

In a 250-mL flask equipped with a stir bar, I-Pr2NH (7.34 g, 72.5 mmol) and THF (20 mL) were stirred under argon and cooled to 0° C. A 2.5-M solution of n-BuLi in toluene (29.0 mL, 72.5 mmol) was added slowly to the stirring solution. The reaction was stirred for 30 min at 0° C. and then cooled to −78° C. in a dry ice/acetone bath. Then 1-octyne was added slowly via syringe to the reaction and a white precipitate formed. To dissolve the precipitate, HMPA (23.6 g, 132 mmol) was added in one portion. The cloudy solution was stirred under argon at −78° C. for 30 minutes before warming to 0° C. when the precipitate dissolved. A solution of paraformaldehyde (CH2O)n (5.94 g, 198 mmol) in THF (60 mL) was stirred under argon at −78° C. The alkynyllitheate was then added via cannula with positive argon pressure to the (CH2O)n solution. The reaction was then allowed to warm slowly to room temperature. The reaction was quenched with water and extracted with Et2O. The organic layers were combined, washed with water and brine, dried with MgSO4, and concentrated. This produced 24.4 g of orange oil. The product was purified with flash column chromatography on silica gel (10% Et2O in hexane) to give 5.07 g of amber oil (55%):
[Compound]
Name
I-Pr2NH
Quantity
7.34 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
23.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
paraformaldehyde (CH2O)n
Quantity
5.94 g
Type
reactant
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
[Compound]
Name
(CH2O)n
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
55%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a common application of 2-nonyn-1-ol in organic synthesis?

A1: 2-Nonyn-1-ol serves as a key intermediate in the synthesis of various compounds. For instance, it can be converted to 8-nonyn-1-ol through an isomerization reaction. This terminal alkyne is a crucial building block in the production of C-16 alkynoic fatty acids, which exhibit potent anticancer properties. []

Q2: How can the enantiomers of 1-phenyl-non-2-yn-1-ol be separated?

A2: High-performance liquid chromatography (HPLC) using a chiral stationary phase, specifically the OD phase, has proven effective in separating the enantiomers of 1-phenyl-non-2-yn-1-ol. Optimal separation is achieved using a mobile phase of n-hexane/isopropanol (90/10) at a flow rate of 1.0 mL/min and a detection wavelength of 254 nm. This method yields a separation factor of 1.84 at 20°C. []

Q3: Can you describe a synthetic route for (Z)-9-tetradecen-1-yl acetate starting from 2-nonyn-1-ol?

A3: While a direct route from 2-nonyn-1-ol to (Z)-9-tetradecen-1-yl acetate is not described in the provided research, a relevant synthesis utilizes aleuritic acid as a starting material. [] It's worth noting that 2-nonyn-1-ol is a versatile intermediate, and alternative synthetic pathways to (Z)-9-tetradecen-1-yl acetate might exist, requiring further exploration in the scientific literature.

Q4: What is the role of 2-nonyn-1-ol in the synthesis of insect pheromones?

A4: 2-Nonyn-1-ol is a crucial precursor in the synthesis of Z-8-dodecen-1-yl acetate, the sex pheromone of the oriental fruit moth (Grapholita molesta Busck). [] This highlights the significance of 2-nonyn-1-ol in pheromone chemistry and its potential applications in pest control strategies.

Q5: Does the production process of orange juice impact the presence of 2-nonyn-1-ol?

A5: Research indicates that 2-nonyn-1-ol is not naturally present in fresh Jincheng orange juice but can emerge as a volatile component during industrial processing. Specifically, it appears during the sterilization and concentration steps on an industrial production line. [] This suggests that processing techniques can influence the aroma profile of orange juice by generating new volatile compounds like 2-nonyn-1-ol.

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